molecular formula C16H19NO B12577080 2-(3-Methoxynaphthalen-2-yl)piperidine

2-(3-Methoxynaphthalen-2-yl)piperidine

Cat. No.: B12577080
M. Wt: 241.33 g/mol
InChI Key: PTGITDOOISCMOK-UHFFFAOYSA-N
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Description

2-(3-Methoxynaphthalen-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a piperidine moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxynaphthalen-2-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxynaphthalene and piperidine.

    Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the naphthalene ring and the piperidine ring. This can be achieved through various methods, including

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, tetrahydronaphthalene derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

2-(3-Methoxynaphthalen-2-yl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxynaphthalen-2-yl)ethylamine: Similar structure but with an ethylamine group instead of a piperidine ring.

    2-(3-Methoxynaphthalen-2-yl)propanoic acid: Contains a propanoic acid group instead of a piperidine ring.

    2-(3-Methoxynaphthalen-2-yl)methanol: Contains a methanol group instead of a piperidine ring.

Uniqueness

2-(3-Methoxynaphthalen-2-yl)piperidine is unique due to the presence of both a methoxy-naphthalene moiety and a piperidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-(3-methoxynaphthalen-2-yl)piperidine

InChI

InChI=1S/C16H19NO/c1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15/h2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3

InChI Key

PTGITDOOISCMOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3CCCCN3

Origin of Product

United States

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